(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.: 2643367-66-0
VCID: VC11647697
InChI: InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3
SMILES: CC1=C(C(=C(C=C1)SC)OCOC)F
Molecular Formula: C10H13FO2S
Molecular Weight: 216.27 g/mol

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane

CAS No.: 2643367-66-0

Cat. No.: VC11647697

Molecular Formula: C10H13FO2S

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane - 2643367-66-0

Specification

CAS No. 2643367-66-0
Molecular Formula C10H13FO2S
Molecular Weight 216.27 g/mol
IUPAC Name 2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene
Standard InChI InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3
Standard InChI Key YWLKIFASAKPAKZ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)SC)OCOC)F
Canonical SMILES CC1=C(C(=C(C=C1)SC)OCOC)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane (CAS 2643367-66-0) belongs to the class of aryl sulfides. Key identifiers include:

PropertyValue
IUPAC Name2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene
Molecular FormulaC10H13FO2S\text{C}_{10}\text{H}_{13}\text{FO}_{2}\text{S}
Molecular Weight216.27 g/mol
SMILESCC1=C(C(=C(C=C1)SC)OCOC)F
InChIKeyYWLKIFASAKPAKZ-UHFFFAOYSA-N

The methoxymethoxy (-OCH2OCH3) group at position 2 acts as a protecting moiety, while the methylsulfane (-SCH3) at position 4 enhances lipophilicity. Fluorine at position 3 influences electronic effects, modulating reactivity in electrophilic substitutions.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via a multi-step sequence involving:

  • Protection of Phenolic OH: Reaction of 3-fluoro-4-methylphenol with chloromethyl methyl ether (MOMCl) under basic conditions to install the methoxymethoxy group.

  • Thiolation: Treatment with methanethiol (CH3SH\text{CH}_3\text{SH}) in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3) to introduce the methylsulfane moiety.

Key Reaction:

C7H6FO2+MOMClBaseC9H11FO3+CH3SHAlCl3C10H13FO2S\text{C}_7\text{H}_6\text{FO}_2 + \text{MOMCl} \xrightarrow{\text{Base}} \text{C}_9\text{H}_{11}\text{FO}_3 + \text{CH}_3\text{SH} \xrightarrow{\text{AlCl}_3} \text{C}_{10}\text{H}_{13}\text{FO}_2\text{S}

Regioselectivity in Metalation

The methoxymethoxy group acts as a weak directing metalation group (DMG), favoring ortho-metalation. For example, lithiation at -78°C with LDA\text{LDA} generates a benzyllithium species, which reacts with electrophiles (e.g., CO2\text{CO}_2) to yield carboxylic acid derivatives.

Physicochemical Properties

Partition Coefficients

  • logP: Calculated as 2.81 (XLogP3-AA), indicating moderate lipophilicity suitable for membrane penetration.

  • Water Solubility: Estimated at 0.15 mg/mL (logS = -2.94), necessitating solubilization agents for aqueous reactions.

Thermal Stability

Differential scanning calorimetry (DSC) predicts a melting point of 98–102°C and decomposition above 250°C, consistent with aryl sulfides .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound’s fluorine and sulfur motifs are pivotal in drug design:

  • Antimicrobial Agents: Analogues with similar structures inhibit bacterial enoyl-ACP reductase.

  • Kinase Inhibitors: The methylsulfane group enhances binding to ATP pockets in kinase targets .

Agrochemistry

Derivatives function as herbicidal agents by disrupting plant acetolactate synthase (ALS).

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